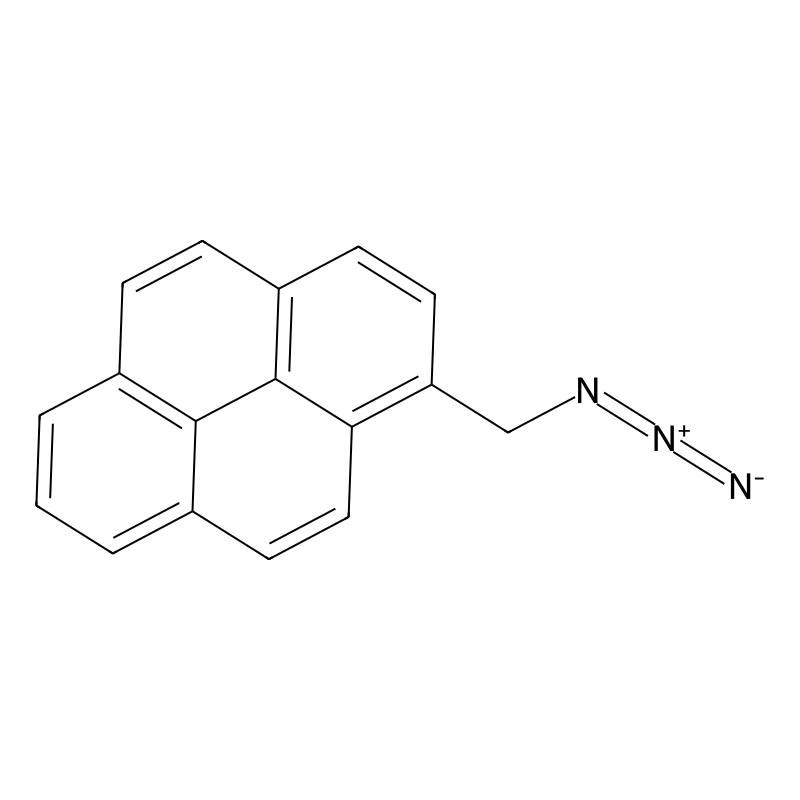1-(Azidomethyl)pyrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Dye
1-(Azidomethyl)pyrene possesses fluorescent properties. This means it emits light when excited by a specific wavelength of light. This fluorescence allows researchers to easily track and visualize the biomolecule it's conjugated to within a cell or biological system .
Click Chemistry Reagent
1-(Azidomethyl)pyrene contains an azide group (N3) that can participate in a specific type of chemical reaction known as click chemistry. Click chemistry offers several advantages, including being highly efficient, selective, and biocompatible (meaning it can be used in living systems with minimal disruption) .
There are two primary click chemistry reactions 1-(Azidomethyl)pyrene can participate in:
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction involves the azide group on 1-(Azidomethyl)pyrene reacting with an alkyne (a molecule containing a carbon-carbon triple bond) in the presence of a copper catalyst. This reaction rapidly forms a stable triazole linkage between the two molecules .
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This variation of click chemistry does not require a copper catalyst. Instead, it relies on the inherent reactivity of strained alkynes, such as those containing a cyclooctyne (CYOCT) group, to react with the azide on 1-(Azidomethyl)pyrene. This reaction offers advantages like faster reaction rates and reduced background noise .
1-(Azidomethyl)pyrene is an organic compound characterized by the presence of a pyrene moiety with an azidomethyl substituent. Its chemical formula is , and it features a pyrene structure, which is a polycyclic aromatic hydrocarbon known for its fluorescence properties. The azide group () allows this compound to participate in various
1-(Azidomethyl)pyrene is primarily involved in click chemistry, specifically through the following reactions:
- Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles from azides and alkynes, which is highly selective and efficient. The azide group reacts with terminal alkynes in the presence of a copper catalyst .
- Strain-Promoted Alkyne-Azide Cycloaddition: This reaction occurs without the need for a copper catalyst and is useful for bioconjugation applications, as it minimizes potential cytotoxicity associated with copper .
The biological activity of 1-(Azidomethyl)pyrene has been explored primarily in the context of its use as a fluorescent dye and a labeling agent in biological systems. Its fluorescence properties make it suitable for imaging applications, particularly in cellular studies. The azide functionality also facilitates conjugation with biomolecules, allowing researchers to study biological interactions and processes in real-time .
1-(Azidomethyl)pyrene can be synthesized through several methods:
- Tosylation followed by Azidation: The most common synthetic route involves converting 1-pyrenemethanol into its tosylate derivative, which is then treated with sodium azide to introduce the azide group. This method ensures high purity and yield of the final product .
- Click Chemistry Reactions: Once synthesized, 1-(Azidomethyl)pyrene can be employed in various click chemistry reactions to form complex structures or to label biomolecules, enhancing its applicability in research .
1-(Azidomethyl)pyrene has diverse applications, including:
- Fluorescent Probes: Utilized in biological imaging due to its strong fluorescence properties.
- Bioconjugation: Acts as a linker for attaching biomolecules, facilitating studies on protein interactions and cellular processes.
- Materials Science: Incorporated into polymer matrices for developing new materials with specific optical properties .
Interaction studies involving 1-(Azidomethyl)pyrene often focus on its ability to bind with various biomolecules through click chemistry. These studies help elucidate mechanisms of cellular processes and protein interactions. The compound's reactivity with different functional groups allows for tailored experiments that can provide insights into biological systems at a molecular level .
Several compounds exhibit structural or functional similarities to 1-(Azidomethyl)pyrene. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pyrenemethanol | Alcohol derivative | Lacks azide functionality; used as precursor |
| 2-Azidomethylpyrene | Isomer of 1-(Azidomethyl)pyrene | Similar reactivity but different positioning of azide |
| Pyrene | Parent compound | No functional groups; serves as a base structure |
| 1-Alkynylpyrene | Alkyne derivative | Contains alkyne instead of azide; used in similar reactions |
The uniqueness of 1-(Azidomethyl)pyrene lies in its specific combination of fluorescence properties and the reactive azide group, making it particularly valuable for applications requiring both imaging and chemical reactivity .








